1S/C12H23BrO2/c1-2-3-4-5-6-7-8-9-10-15-12(14)11-13/h2-11H2,1H3
. The compound has a total of 15 heavy atoms, and its complexity, as computed by Cactvs 3.4.6.11, is 149 . Decyl bromoacetate is an organic compound classified as an ester, specifically a bromoacetate derivative of decanol. This compound is notable for its potential applications in various chemical syntheses and industrial processes. Its chemical structure consists of a decyl group (a straight-chain alkyl group with ten carbon atoms) attached to a bromoacetate moiety, making it a valuable intermediate in organic synthesis.
Decyl bromoacetate can be synthesized from decanol and bromoacetic acid through esterification reactions. It is commercially available from chemical suppliers and can also be produced in laboratory settings through various synthetic methods.
Decyl bromoacetate can be synthesized using several methods, primarily through the reaction of decanol with bromoacetic acid in the presence of a catalyst or via direct bromination of decyl acetate.
Technical Details:
Decyl bromoacetate has a linear structure characterized by the following components:
Decyl bromoacetate participates in various chemical reactions typical for esters, including hydrolysis, transesterification, and nucleophilic substitution.
Technical Details:
The mechanism by which decyl bromoacetate acts in chemical reactions typically involves the electrophilic nature of the carbon atom bonded to the bromine atom. This carbon is susceptible to nucleophilic attack, leading to various transformations depending on the nucleophile used.
The compound's reactivity profile allows it to be utilized in various synthetic pathways, making it a versatile building block in organic chemistry.
Decyl bromoacetate finds applications primarily in:
Decyl bromoacetate synthesis employs esterification methodologies adapted from established bromoacetate protocols. The primary reaction pathway involves the condensation of bromoacetic acid with decyl alcohol (1-decanol) under acid catalysis. This nucleophilic acyl substitution follows a well-defined mechanism where the carbonyl oxygen of bromoacetic acid is protonated by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon for nucleophilic attack by the decyl alcohol's hydroxyl group. Subsequent elimination of water yields the ester product [1] [8].
Industrial-scale synthesis typically employs direct esterification with stoichiometric balancing. The standard molar ratio is 1:1.05 (bromoacetic acid:decanol) with excess alcohol ensuring complete acid conversion and minimizing acid-catalyzed decomposition of the bromoacetate product. Dean-Stark apparatus configurations enable azeotropic water removal, driving equilibrium toward ester formation. Benzene was historically used as the azeotroping agent but has been largely replaced by toluene due to toxicity concerns, with comparable efficiency (85-92% conversion) [6] [8]. Alternative approaches include:
Table 1: Esterification Approaches for Bromoacetate Esters
Substrate | Reagent/Catalyst | Solvent | Temperature | Reaction Time | Yield |
---|---|---|---|---|---|
Bromoacetic acid | H₂SO₄ (1.5 mol%) | Toluene | 110-120°C | 24 hours | 85-90% |
Bromoacetyl chloride | Pyridine | Dichloromethane | 0-5°C | 2 hours | 90-95% |
Ethyl bromoacetate | H₂SO₄ (2 mol%) | Solvent-free | 130-140°C | 8 hours | 78-82% |
Homogeneous acid catalysts dominate industrial production, with sulfuric acid (0.5-2.0 mol%) being the most prevalent due to its cost-effectiveness and high catalytic activity. The reaction mechanism involves protonation activation where sulfuric acid protonates the carbonyl oxygen, facilitating nucleophilic attack by the alcohol. However, significant drawbacks include: 1) Formation of dialkyl sulfates (0.8-1.5% yield) that contaminate the product and require extensive purification; 2) Ether byproducts (decyl ether) via alcohol dehydration (3-7% yield); and 3) Ester hydrolysis at elevated temperatures due to water co-production [1] [8].
Heterogeneous catalysts offer distinct advantages. Ion-exchange resins (e.g., Amberlyst-15, perfluorosulfonic acid resins) operate at 70-85°C with 92-97% selectivity by minimizing side reactions. These catalysts function through surface sulfonation where the acidic sites protonate substrates while minimizing bulk-phase decomposition. Their porous structure enables size-selective catalysis, particularly beneficial for long-chain alcohols like decyl alcohol. Catalyst loadings of 5-10 wt% relative to bromoacetic acid achieve conversions exceeding 90% with recyclability over 5-7 cycles before significant activity loss [2] [5].
Enzymatic approaches using lipases (e.g., Candida antarctica Lipase B immobilized on acrylic resin) show promise for specialty production. Operating at 40-50°C in solvent-free systems or mild solvents (tert-butanol), enzymatic esterification achieves >95% selectivity but faces limitations: 1) Substrate inhibition by bromoacetic acid at concentrations >1.5M; 2) Reduced activity against long-chain alcohols (C10 vs C4-C8); and 3) Catalyst deactivation by hydrogen bromide traces from acid decomposition. Current research focuses on enzyme engineering for enhanced acid tolerance [5].
Table 2: Catalyst Performance Comparison in Decyl Bromoacetate Synthesis
Catalyst Type | Temperature Range | Conversion (%) | Selectivity (%) | Key Advantages | Key Limitations |
---|---|---|---|---|---|
Sulfuric acid | 110-130°C | 92-95 | 82-86 | Low cost, high activity | Significant byproducts, corrosion |
p-Toluenesulfonic acid | 100-120°C | 88-92 | 85-90 | Fewer oxidized byproducts | Moderate recycling difficulty |
Amberlyst-15 | 70-85°C | 90-93 | 92-96 | Excellent selectivity, recyclable | Higher cost, swelling issues |
Lipase B (CAL-B) | 40-50°C | 75-80 | >98 | Near-zero byproducts, green | Low productivity, substrate inhibition |
Solvent engineering represents a primary green chemistry advancement. Traditional processes utilized benzene or dichloroethane, which have been successfully replaced by renewable solvents (cyclopentyl methyl ether, 2-methyltetrahydrofuran) or solvent-free systems. Particularly effective is the use of supercritical CO₂ (scCO₂) as a reaction medium, which enhances mass transfer of bromoacetic acid while enabling facile product separation via depressurization. The scCO₂ process operates at 50°C and 100 bar, achieving 89% conversion with 99% selectivity and eliminating organic solvent waste streams entirely [5] [8].
Catalyst recyclability innovations include magnetic iron oxide-supported sulfonic acid catalysts (Fe₃O₄@SiO₂-SO₃H) that achieve 94% conversion of decyl bromoacetate over 10 consecutive cycles with <5% activity loss. These particles are magnetically recoverable, eliminating filtration steps and reducing catalyst consumption by 40-60% compared to conventional resins. Similarly, bifunctional catalysts like sulfonated zirconia (SZ) catalyze both esterification and in situ dehydration of byproduct water, driving equilibrium toward higher yields (88% → 93%) while reducing energy for azeotropic removal [2] [5].
Process intensification techniques provide significant environmental benefits:
Major byproducts in decyl bromoacetate synthesis derive from competing reaction pathways:
Industrial optimization employs several key strategies:
Table 3: Byproduct Mitigation Strategies in Industrial Synthesis
Byproduct | Formation Mechanism | Concentration Range | Mitigation Strategy | Effectiveness |
---|---|---|---|---|
Decyl ether | 2C₁₀H₂₁OH → (C₁₀H₂₁)₂O + H₂O | 3-7% | Temperature staging (<110°C initial) | Reduces to 1-2% |
Decyl bromide | C₁₀H₂₁OH + HBr → C₁₀H₂₁Br + H₂O | 0.5-2.0% | KBr addition (0.5-1.0 eq) | Suppresses to <0.3% |
Dialkyl sulfate | ROSO₂OH + ROH → ROSO₂OR + H₂O | 0.8-1.8% | Catalyst switch to p-TsOH or resins | Eliminates byproduct |
Glycolic acid | BrCH₂COOH + H₂O → HOCH₂COOH + HBr | 1-3% | Molecular sieves (3Å) | Reduces to <0.5% |
Large-scale process economics are significantly influenced by downstream purification. Traditional washing protocols (water → NaHCO₃ → brine) consume 8-10 L solvent/kg product, but have been improved via:
Process analytical technology (PAT) tools enable real-time optimization through:
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